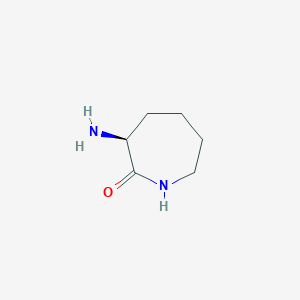
(s)-3-Aminoazepan-2-one
Overview
Description
Synthesis Analysis
A facile and efficient synthesis of novel seven-membered heterocyclic derivatives containing the 3-aminoazepan-2-one backbone has been described. This synthesis involves the use of 1,4-protected piperazine-2,5-diones and alkynes as starting materials, undergoing processes such as Michael addition, unusual nucleophilic attack to an amide group, and keto-enol tautomerization. The efficiency of the reaction varies with the type of protecting group used, showing different reactivities based on the choice of base and protecting groups (Liao et al., 2014).
Molecular Structure Analysis
The molecular structure of compounds related to "(S)-3-Aminoazepan-2-one" has been elucidated through various synthetic approaches. For example, the synthesis of 3,4-dihydro-1,2-oxazepin-5(2H)-ones from β-substituted β-hydroxyaminoaldehydes showcases the intricacies involved in constructing such complex molecules. These methodologies highlight the structural versatility and the potential for diversification inherent in the aminoazepan-2-one scaffold (Ranade & Georg, 2014).
Chemical Reactions and Properties
The chemical reactivity of "(S)-3-Aminoazepan-2-one" derivatives has been explored through various reactions, including one-pot syntheses that leverage the molecule's nucleophilic sites for further functionalization. These studies have demonstrated the compound's utility in constructing polysubstituted and highly functionalized heterocyclic compounds, illustrating its broad applicability in synthetic chemistry (Wang et al., 2015).
Scientific Research Applications
Biocatalytic Synthesis
An innovative route for synthesizing (3R)-3-aminoazepane, a pharmaceutically significant intermediate, has been developed. This method achieves high purity and yield, utilizing a biocatalytic transformation with ω-transaminase. It is scalable, cost-effective, and avoids expensive metal catalysts, making it commercially viable for synthesizing 3-aminoazepane derivatives (Feng et al., 2017).
Heterocyclic Derivative Synthesis
A facile synthesis of polysubstituted 3-amino-2-oxo-2,7-dihydro-1H-azepines, containing the 3-aminoazepan-2-one backbone, has been described. This process uses 1,4-protected piperazine-2,5-diones and alkynes, undergoing reactions like Michael addition and keto-enol tautomerization. The reactivity varies with different protecting groups, providing a versatile method for creating heterocyclic derivatives (Shengrong et al., 2014).
Antioxidant Activity
1,5-Benzoxazepines and 1,5-benzodiazepines, synthesized from 2,3-diaminophenol and ketones through microwave-assisted acid catalysis, were evaluated for their antioxidant and lipid peroxidation inhibition properties. These compounds, including amino-1,5-benzoxazepines and hydroxyl-1,5-benzodiazepines, were found potent as inhibitors of lipoxygenase and lipid peroxidation, indicating their potential in medicinal chemistry (Neochoritis et al., 2010).
Enantioselective Synthesis
A versatile method for the enantio- and diastereoselective synthesis of mono- or disubstituted 3-aminoazepanes has been developed. It involves a tandem ring-enlargement/alkylation or reduction process, providing a novel synthetic route for enantiomerically pure constrained diamines, useful in medicinal chemistry (Cutri et al., 2003).
Synthesis of Benzodiazepin-3-one Derivatives
Research has been conducted on the synthesis and pharmacological properties of 3-amino-1,2-dihydro-3H-1,4-benzodiazepin-2-one derivatives. These compounds are known for various effects such as anxiolytic, anticonvulsant, and analgesic properties. The study focuses on the relationship between the structure of these derivatives and their psychopharmacological properties (Andronati et al., 2002).
Phosphine-Catalyzed Synthesis
A phosphine-catalyzed intermolecular cyclization for the construction of benzo[b]azepin-3-ones has been reported. This method involves an α-umpolung addition followed by an aldol reaction, allowing for the synthesis of these compounds under mild conditions. One product was further converted to the core structure of angiotensin-converting enzyme inhibitors (Zhang et al., 2019).
properties
IUPAC Name |
(3S)-3-aminoazepan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O/c7-5-3-1-2-4-8-6(5)9/h5H,1-4,7H2,(H,8,9)/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOWUOGIPSRVRSJ-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(=O)C(C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCNC(=O)[C@H](C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60331504 | |
| Record name | (s)-3-aminoazepan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60331504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(s)-3-Aminoazepan-2-one | |
CAS RN |
21568-87-6 | |
| Record name | (s)-3-aminoazepan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60331504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | L-(-)-α-Amino-ε-caprolactam | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


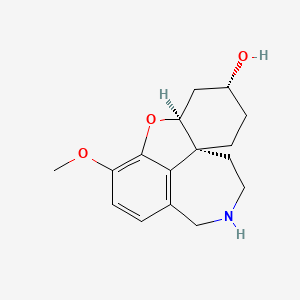
![6-([5-Quinolylamino]methyl)-2,4-diamino-5-methylpyrido[2,3-D]pyrimidine](/img/structure/B1206996.png)

![7-Nitro-5-indeno[1,2-b]pyridinone](/img/structure/B1206998.png)
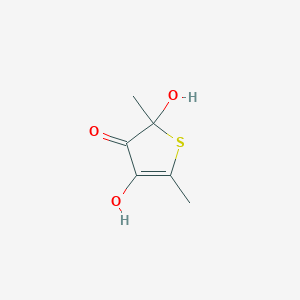
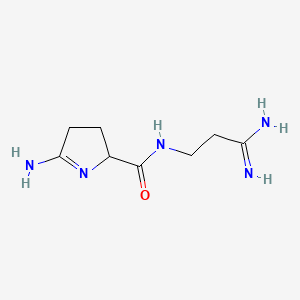
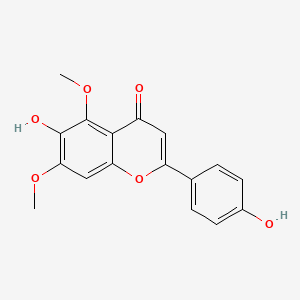
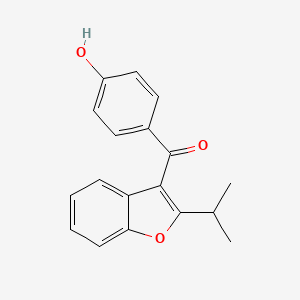

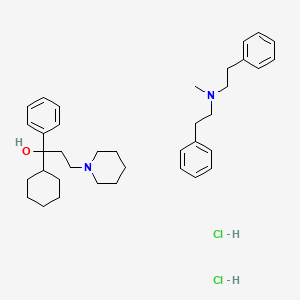

![5-Hydroxy-4-oxo-5-(2-oxopropyl)-4,5-dihydro-1h-pyrrolo[2,3-f]quinoline-2,7,9-tricarboxylic acid](/img/structure/B1207012.png)
![[(5R,7R,9R,10R,13S,17R)-17-[(2S)-5-(3,3-dimethyloxiran-2-yl)-2-methoxyoxolan-3-yl]-4,4,8,10,13-pentamethyl-3-oxo-5,6,7,9,11,12,16,17-octahydrocyclopenta[a]phenanthren-7-yl] acetate](/img/structure/B1207015.png)
